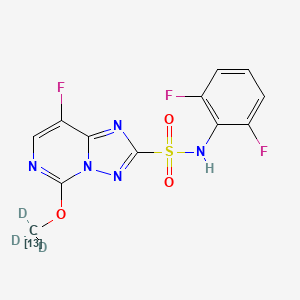

Florasulam-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8F3N5O3S |

|---|---|

Molecular Weight |

363.30 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)-8-fluoro-5-(trideuterio(113C)methoxy)-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |

InChI |

InChI=1S/C12H8F3N5O3S/c1-23-12-16-5-8(15)10-17-11(18-20(10)12)24(21,22)19-9-6(13)3-2-4-7(9)14/h2-5,19H,1H3/i1+1D3 |

InChI Key |

QZXATCCPQKOEIH-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |

Canonical SMILES |

COC1=NC=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Isotopically Labeled Florasulam-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of isotopically labeled Florasulam, specifically Florasulam-¹³C,d₃. This document details the synthetic strategy, experimental protocols, and purification techniques, drawing upon established chemical principles and published data for the synthesis of Florasulam and related compounds. Quantitative data from relevant literature is summarized to provide context for expected yields and purity.

Introduction

Florasulam is a triazolopyrimidine sulfonamide herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. Isotopically labeled analogues of agrochemicals, such as Florasulam-¹³C,d₃, are invaluable tools in metabolism, pharmacokinetic, and environmental fate studies. The incorporation of stable isotopes like ¹³C and deuterium (d) allows for the precise tracking and quantification of the molecule and its metabolites. This guide outlines a plausible synthetic route to obtain Florasulam labeled in both the phenyl ring and the methoxy group.

Proposed Synthetic Pathway

The synthesis of Florasulam-¹³C,d₃ can be approached by preparing two key isotopically labeled intermediates: 2,6-difluoroaniline-¹³C₆ and 8-fluoro-5-(methoxy-d₃)-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride. These intermediates can then be coupled to yield the final labeled product.

Experimental Protocols

Synthesis of 2,6-difluoroaniline-¹³C₆

The synthesis of the ¹³C-labeled aniline derivative can be adapted from known methods for the synthesis of 2,6-difluoroaniline. A potential route starts from commercially available aniline-¹³C₆.

Protocol:

-

Diazotization and Sandmeyer Reaction: Aniline-¹³C₆ is diazotized using sodium nitrite and hydrochloric acid, followed by a Sandmeyer reaction with a suitable fluorine source (e.g., fluoroboric acid) to introduce the first fluorine atom.

-

Nitration: The resulting fluoroaniline-¹³C₆ is nitrated to introduce a nitro group.

-

Second Fluorination: A second Sandmeyer-type reaction or nucleophilic aromatic substitution is performed to replace another group (e.g., a chloro or bromo group introduced in an earlier step) with fluorine.

-

Reduction: The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield 2,6-difluoroaniline-¹³C₆.

Synthesis of 8-fluoro-5-(methoxy-d₃)-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

This synthesis involves the construction of the triazolopyrimidine core followed by deuteromethylation and chlorosulfonation.

Protocol:

-

Formation of the Triazolopyrimidine Core: The synthesis can start from a substituted pyrimidine which is then cyclized to form the 8-fluoro-5-hydroxy-triazolo[1,5-c]pyrimidine intermediate.

-

Deuteromethylation: The hydroxyl group at the 5-position is methylated using a deuterated methylating agent such as methyl-d₃ iodide (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄) in the presence of a base (e.g., potassium carbonate) to yield 8-fluoro-5-(methoxy-d₃)-triazolo[1,5-c]pyrimidine.

-

Chlorosulfonation: The resulting deuterated intermediate is then treated with a chlorosulfonating agent, such as chlorosulfonic acid, to install the sulfonyl chloride group at the 2-position, yielding the desired labeled sulfonyl chloride.

Coupling Reaction: Synthesis of Florasulam-¹³C,d₃

The final step is the coupling of the two labeled intermediates. This reaction is a nucleophilic substitution of the sulfonyl chloride with the aniline derivative.

Protocol:

-

Reaction Setup: In a suitable solvent, such as dichloromethane or 1,2-propylene glycol, 2,6-difluoroaniline-¹³C₆ is dissolved.

-

Addition of Sulfonyl Chloride: The 8-fluoro-5-(methoxy-d₃)-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride, dissolved in a suitable solvent, is added dropwise to the aniline solution.

-

Base Addition: An organic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The solid is then washed with a suitable solvent (e.g., ethanol) and dried.

Purification

Purification of the crude Florasulam-¹³C,d₃ is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying sulfonamides.

Protocol: Recrystallization

-

Solvent Selection: A suitable solvent system is one in which Florasulam has high solubility at elevated temperatures and low solubility at room or lower temperatures. A mixture of ethanol and water or isopropanol and water is often effective for sulfonamides.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent mixture.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of unlabeled Florasulam, which can serve as a benchmark for the synthesis of the labeled analogue.

Table 1: Reactant Molar Ratios and Reaction Conditions for Florasulam Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Sulfonyl Chloride : 2,6-difluoroaniline) | 1 : 1 to 1 : 1.7 | |

| Molar Ratio (Sulfonyl Chloride : Base) | 1 : 1 to 1 : 3 | |

| Reaction Temperature | 20 - 40 °C | |

| Reaction Time | 6 - 8 hours |

Table 2: Reported Yields and Purity for Florasulam Synthesis

| Yield (%) | Purity (%) | Reference |

| 96.7 | 97.4 | |

| 65 - 85 | >97 | |

| >98.5 | High Purity |

Mechanism of Action

Florasulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme. ALS is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this enzyme, Florasulam disrupts protein synthesis and cell division, ultimately leading to plant death.

Conclusion

This technical guide presents a feasible and detailed approach for the synthesis and purification of Florasulam-¹³C,d₃. The proposed synthetic route leverages known chemical transformations and provides a framework for the preparation of this important isotopically labeled standard. The outlined purification methods are expected to yield a product of high purity suitable for demanding research applications. The successful synthesis of Florasulam-¹³C,d₃ will undoubtedly facilitate more precise and informative studies in the fields of drug metabolism, environmental science, and agricultural research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Florasulam-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled herbicide, Florasulam-13C,d3. Due to the limited availability of experimental data for this specific labeled compound, this guide also incorporates data from its unlabeled counterpart, florasulam, as a close surrogate for properties that are not significantly affected by minor isotopic substitution. This information is intended to support research, analytical method development, and other scientific endeavors.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of florasulam, a triazolopyrimidine sulfonamide herbicide. The isotopic labels (one Carbon-13 and three Deuterium atoms) are incorporated into the methoxy group, making it a valuable internal standard for quantitative analysis by mass spectrometry.

Table 1: General and Physical Properties of this compound and Florasulam

| Property | This compound | Florasulam | Source(s) |

| Chemical Name | N-(2,6-difluorophenyl)-8-fluoro-5-(methoxy-13C-d3)-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonamide | N-(2,6-difluorophenyl)-8-fluoro-5-methoxy-[1][2]triazolo[1,5-c]pyrimidine-2-sulfonamide | |

| CAS Number | 145701-23-1 (unlabeled) | 145701-23-1 | |

| Molecular Formula | C₁₁¹³CH₅D₃F₃N₅O₃S | C₁₂H₈F₃N₅O₃S | |

| Molecular Weight | 363.29 g/mol | 359.29 g/mol | |

| Physical Form | White to Off-White Solid | Solid | |

| Melting Point | Not available | 193.5-230.5 °C (decomposes) | |

| pKa | Not available | 4.54 |

Note: The physical properties of this compound are expected to be very similar to those of unlabeled florasulam.

Table 2: Solubility of Florasulam (in g/L at 20 °C)

| Solvent | Solubility (g/L) | Source(s) |

| n-heptane | 0.000019 | |

| xylene | 0.227 | |

| n-octanol | 0.184 | |

| Dichloroethane | 3.75 | |

| Methanol | 9.81 | |

| Ethyl Acetate | 15.9 | |

| Acetonitrile | 72.1 | |

| Acetone | 123 | |

| Water (pH 5) | 0.084 | |

| Water (pH 7) | 6.36 | |

| Water (pH 9) | 94.2 |

Spectral Data

Table 3: Mass Spectrometry Data for Florasulam

| Parameter | Value | Source(s) |

| Precursor m/z ([M+H]⁺) | 360.0373 | |

| Ionization Mode | ESI-Positive | |

| Major Fragment Ions (m/z) | 129.0356, 109.0293, 82.0183, 62.0122, 63.0200 |

NMR Spectroscopy:

Specific experimental ¹H-NMR and ¹³C-NMR data for this compound are not available in the searched literature. However, the isotopic labeling in the methoxy group would lead to predictable changes in the NMR spectra compared to the unlabeled compound. Specifically, in the ¹³C-NMR spectrum, the signal for the methoxy carbon would be a singlet (due to the absence of attached protons) and would be coupled to deuterium, potentially leading to a multiplet depending on the relaxation times. In the ¹H-NMR spectrum, the characteristic singlet of the methoxy protons would be absent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Florasulam

This protocol is adapted from a method for the determination of florasulam content.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 2.1 with phosphoric acid). The exact gradient or isocratic conditions would need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation:

-

Accurately weigh a sample containing approximately 50 mg of florasulam into a 100 mL volumetric flask.

-

Add 40 mL of acetonitrile and sonicate until the solid is dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute to the mark with the aqueous mobile phase component and mix thoroughly.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Quantification: External standard calibration using certified reference standards of florasulam.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Florasulam

This protocol is a general guide based on methods for residue analysis of florasulam.

-

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., QqQ or Q-TOF).

-

Column: C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 2.0 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 20 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Parameters (for Florasulam):

-

Precursor Ion (m/z): 360.1

-

Product Ions (m/z): Monitoring of characteristic fragments (e.g., 109.1, 129.1) is required for quantification and confirmation. The collision energy would need to be optimized for the specific instrument.

-

-

Sample Preparation (QuEChERS method):

-

Homogenize the sample matrix (e.g., wheat grain, soil).

-

Extract a known amount of the sample with acetonitrile.

-

Add partitioning salts (e.g., magnesium sulfate, sodium chloride).

-

Centrifuge and take an aliquot of the acetonitrile supernatant.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18).

-

Centrifuge and filter the supernatant before LC-MS/MS analysis.

-

Mandatory Visualizations

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Florasulam's herbicidal activity stems from its inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to a cessation of cell division and ultimately, plant death.

Caption: Florasulam inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Caption: A typical workflow for the analysis of this compound.

References

A Technical Guide to Florasulam-13C,d3 as an Internal Standard in Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Isotope Dilution

In modern analytical chemistry, particularly in complex matrices such as environmental samples and biological tissues, accurate quantification of trace-level compounds is a significant challenge. Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with analyte losses during sample preparation, can lead to considerable inaccuracies.[1] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges. The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—an internal standard (IS)—to the sample at the earliest stage of analysis.[2]

The core principle of IDMS is that the isotopically labeled internal standard is chemically and physically identical to the native analyte.[3] Consequently, it experiences the same behavior and losses during all stages of sample preparation, extraction, and analysis. Because the internal standard is distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the native analyte to the internal standard remains constant. This allows for highly accurate and precise quantification, effectively canceling out procedural errors and matrix effects.[2]

Florasulam is a selective triazolopyrimidine sulfonanilide herbicide used to control broadleaf weeds in cereal crops.[4] Its presence in the environment and food products is strictly regulated, necessitating sensitive and reliable analytical methods for its detection. Florasulam-13C,d3 serves as an ideal internal standard for the quantification of florasulam.

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" for an internal standard is not biological but analytical. This compound ensures accurate quantification of native florasulam by acting as a chemical mimic throughout the analytical workflow. Its efficacy is based on two fundamental properties: structural homology and mass differentiation.

-

Structural and Chemical Homology : this compound has the same chemical structure as native florasulam, with the only difference being the substitution of one Carbon-12 atom with a Carbon-13 atom and three Hydrogen atoms with Deuterium (d3) atoms. This isotopic labeling does not alter its chemical properties, such as polarity, solubility, and chromatographic retention time. Therefore, it behaves identically to the native analyte during:

-

Extraction : Experiences the same extraction efficiency from the sample matrix.

-

Cleanup : Is subject to the same losses during solid-phase extraction (SPE) or other purification steps.

-

Chromatography : Co-elutes with the native florasulam from the liquid chromatography (LC) column.

-

Ionization : Exhibits the same ionization efficiency in the mass spectrometer source.

-

-

Mass Differentiation : The key to its function lies in the mass difference imparted by the isotopic labels. The mass spectrometer can easily distinguish between the native florasulam and the heavier this compound based on their distinct mass-to-charge ratios (m/z). This allows for the simultaneous measurement of both compounds.

The quantification is based on the ratio of the instrumental response (e.g., peak area) of the native analyte to that of the known concentration of the internal standard. This ratio is used to calculate the concentration of the native analyte in the original sample, thereby correcting for any variations in signal intensity caused by matrix effects or sample loss.

Logical Workflow for Isotope Dilution Analysis

The following diagram illustrates the logical workflow of using this compound as an internal standard in a typical quantitative analysis.

Caption: Workflow for quantification using an internal standard.

Experimental Protocols

The use of this compound is integral to methods like those based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is widely used for pesticide residue analysis in food and environmental matrices.

General Protocol: QuEChERS with LC-MS/MS Detection

This protocol is a synthesized example for the analysis of florasulam in wheat grain.

1. Sample Preparation and Fortification:

-

Weigh 5 g of a homogenized wheat grain sample into a 50 mL centrifuge tube.

-

Add a precise volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

-

Add 10 mL of water and vortex for 1 minute to moisten the sample.

-

Let the sample stand for 15 minutes.

2. Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of NaCl).

-

Shake the tube vigorously for 2 minutes, either manually or using a mechanical shaker.

-

Centrifuge the sample at ≥5000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing both native florasulam and the internal standard.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1.5 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube.

-

Add d-SPE sorbents. For wheat grain, a common combination is 25 mg of Primary Secondary Amine (PSA) and 25 mg of Florisil.

-

Vortex the tube for 1 minute.

-

Centrifuge at ≥6000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

-

Filter the supernatant through a 0.2 µm filter (e.g., nylon or PTFE) into an autosampler vial.

-

Inject the sample into an LC-MS/MS system for analysis.

LC-MS/MS Instrumental Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used (e.g., 2.1 x 100 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native florasulam and this compound.

-

Quantitative Data and Method Performance

The use of a stable isotope-labeled internal standard like this compound significantly improves method performance, particularly in terms of accuracy and precision, by compensating for matrix effects.

Table 1: Typical Method Performance Parameters for Florasulam Analysis

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Wheat Grain | 0.005 mg/kg | |

| Wheat Straw | 0.01 mg/kg | ||

| Soil | 0.01 mg/kg | ||

| Linearity (Correlation Coefficient, r²) | Matrix-Matched Standards | > 0.99 | |

| Average Recovery | Wheat Grain & Straw | 76-113% | |

| Spiked Samples (various levels) | 70-120% | ||

| Precision (Relative Standard Deviation, RSD) | Wheat Grain & Straw | 2-15% | |

| Spiked Samples (repeatability) | ≤ 20% |

Table 2: Impact of Matrix Effects on Florasulam Analysis

Matrix effects (ME) are calculated as [(response in matrix / response in solvent) - 1] * 100%. Negative values indicate ion suppression, while positive values indicate ion enhancement. The use of an internal standard corrects for these effects.

| Matrix | Matrix Effect Observation | Potential Impact without IS | Reference |

| Wheat Grain | Ion Suppression (-28% to -76%) | Underestimation of analyte | |

| Wheat Straw | Ion Suppression | Underestimation of analyte | |

| Soil | Ion Suppression (15-18%) | Underestimation of analyte | |

| Corn | Minimal Effect | More accurate quantification |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the herbicide florasulam in complex samples. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By perfectly mimicking the native analyte throughout the analytical process while being distinguishable by mass, it effectively corrects for variable analyte recovery and significant matrix effects that are common in food and environmental analysis. The implementation of this compound in validated methods, such as those employing QuEChERS and LC-MS/MS, enables laboratories to achieve the low detection limits and high data quality required to meet regulatory standards and ensure food safety.

References

- 1. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. ijmret.org [ijmret.org]

Commercial Availability and Technical Application of Florasulam-13C,d3 Analytical Standard: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and application of the Florasulam-13C,d3 analytical standard for researchers, scientists, and professionals in drug development and environmental analysis. Florasulam, a triazolopyrimidine sulfonamide herbicide, is widely used for broadleaf weed control. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification in complex matrices by mitigating matrix effects and accounting for analyte loss during sample preparation.

Commercial Suppliers of Isotopically Labeled Florasulam

The primary commercial supplier identified for the this compound analytical standard is CymitQuimica . Additionally, LGC Standards offers a deuterated version, Florasulam-d3, which can also serve as a suitable internal standard for quantitative analysis.

Quantitative Data of this compound Analytical Standard

Obtaining a certificate of analysis with precise quantitative data is a crucial step before the utilization of any analytical standard. While a specific certificate of analysis for this compound was not publicly available at the time of this guide's compilation, the following table summarizes the expected and typical specifications for such a standard based on information from suppliers of similar isotopically labeled analytical standards. Researchers should always refer to the supplier-provided certificate of analysis for lot-specific data.

| Parameter | Typical Specification | Supplier/Brand | Product Code |

| Chemical Purity | >98% | CymitQuimica | 4Z-F-176002 |

| Isotopic Purity (¹³C) | >99 atom % ¹³C | CymitQuimica | 4Z-F-176002 |

| Isotopic Purity (D) | >98 atom % D | CymitQuimica | 4Z-F-176002 |

| Molecular Formula | C₁₁¹³CH₅D₃F₃N₅O₃S | CymitQuimica | 4Z-F-176002 |

| Molecular Weight | 363.29 g/mol | CymitQuimica | 4Z-F-176002 |

| Format | Neat Solid | CymitQuimica | 4Z-F-176002 |

Experimental Protocol: Quantification of Florasulam in Environmental Samples using this compound Internal Standard by LC-MS/MS

This section details a representative experimental protocol for the analysis of Florasulam in soil or water samples utilizing this compound as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Standard Preparation

-

Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the this compound analytical standard and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve a final concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL).

Sample Preparation (QuEChERS Method)

-

Extraction:

-

For soil samples, weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For water samples, take 10 mL of the sample.

-

Add 10 mL of acetonitrile to the tube.

-

Spike the sample with a known amount of the this compound internal standard working solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The resulting supernatant is the final extract for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (or methanol) is typically used.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Florasulam is often analyzed in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both native Florasulam and the this compound internal standard. The specific m/z transitions should be optimized on the instrument.[1][2]

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Florasulam | [To be optimized] | [To be optimized] | [To be optimized] |

| This compound | [To be optimized] | [To be optimized] | [To be optimized] |

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the native Florasulam to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Quantify the amount of Florasulam in the samples by using the response ratio from the sample analysis and the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the procurement and analytical workflow for the this compound analytical standard, as well as a simplified representation of Florasulam's mode of action.

Caption: Procurement and analytical workflow for this compound.

Caption: Simplified mode of action of Florasulam.

References

Navigating the Analytical Landscape of Florasulam-13C,d3: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Florasulam-13C,d3, an isotopically labeled internal standard essential for robust analytical methodologies. While specific data for this compound is not publicly available, this document outlines the expected parameters for its isotopic and chemical purity, alongside a detailed framework for assessing its stability. The information presented is based on the known properties of the parent compound, Florasulam, and established principles for the evaluation of isotopically labeled reference standards.

Understanding this compound

This compound is a stable isotope-labeled version of Florasulam, a triazolopyrimidine sulfonamide herbicide. The labeling with Carbon-13 (¹³C) and Deuterium (d3) provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its structural similarity to the analyte of interest, Florasulam, ensures that it mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.

Isotopic Purity: Ensuring Analytical Accuracy

Isotopic purity is a critical parameter for an internal standard, as it directly impacts the accuracy of quantitative results. It is defined as the percentage of the labeled compound that contains the desired number of heavy isotopes.

Expected Isotopic Purity

For high-quality analytical work, the isotopic purity of this compound is expected to be high, typically ≥98%. This ensures a strong and distinct signal for the labeled compound, minimizing interference from the unlabeled analyte.

Data Presentation: Isotopic Purity Specifications

While specific batch data is not available, the following table outlines the typical specifications for the isotopic purity of this compound.

| Parameter | Specification | Method of Analysis |

| Isotopic Purity | ≥ 98% | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC-UV |

Stability: Maintaining Integrity Over Time

The stability of this compound as a reference standard is crucial for generating reliable and reproducible data over the course of a study. Stability is assessed under various storage conditions to determine the appropriate handling and shelf life of the material. The stability of isotopically labeled compounds is generally comparable to their unlabeled counterparts.

Factors Affecting Stability

The stability of Florasulam is influenced by factors such as pH, temperature, and light exposure. It is known to be relatively stable at acidic to neutral pH and may degrade under alkaline conditions. Photodegradation can also occur with exposure to light.

Data Presentation: Stability of Florasulam (Parent Compound)

The following table summarizes the available stability data for the parent compound, Florasulam, which can be used as a proxy for the expected stability of this compound.

| Condition | Matrix | Half-life (t½) |

| pH 5 | Aqueous Buffer | Stable |

| pH 7 | Aqueous Buffer | Stable |

| pH 9 | Aqueous Buffer | ~100 days |

| Photodegradation | Aqueous | Dependent on light intensity |

| Soil | Aerobic | 1-5 days (highly variable) |

Experimental Protocols

This section details the methodologies for determining the isotopic and chemical purity, as well as for conducting stability studies of this compound.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of both unlabeled Florasulam and this compound.

-

Data Analysis:

-

Determine the relative intensities of the isotopic peaks for the labeled and unlabeled compounds.

-

Calculate the isotopic purity by comparing the measured isotopic distribution to the theoretical distribution for the desired level of labeling.

-

Figure 1. Workflow for Isotopic Purity Determination by Mass Spectrometry.

Determination of Chemical Purity by HPLC-UV

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Analysis: Inject the sample solution onto the HPLC system.

-

Data Analysis:

-

Integrate the peak areas of the main component (this compound) and any impurities.

-

Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

-

Figure 2. Workflow for Chemical Purity Determination by HPLC-UV.

Stability Study Protocol

Objective: To evaluate the stability of this compound under various storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in a well-defined solvent and container system.

-

Storage Conditions: Store the aliquots under different conditions, including:

-

Long-term: -20°C and 4°C.

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, analyze the samples for chemical purity using the validated HPLC-UV method described above.

-

Data Evaluation:

-

Compare the purity results at each time point to the initial (time 0) result.

-

Determine if any significant degradation has occurred.

-

Establish a re-test date or shelf-life based on the stability data.

-

The Gold Standard in Environmental Analysis: A Technical Guide to Florasulam-13C,d3 Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the herbicide florasulam in environmental samples is paramount for ensuring environmental safety and regulatory compliance. This technical guide details the state-of-the-art methodology for the analysis of florasulam in complex matrices, such as soil and water, utilizing the stable isotope-labeled internal standard, Florasulam-13C,d3. The use of isotope dilution mass spectrometry (IDMS) is presented as the gold standard, offering unparalleled accuracy and precision by mitigating matrix effects inherent in environmental sample analysis.

The Challenge of Matrix Effects in Environmental Analysis

Environmental samples are complex mixtures containing a wide variety of organic and inorganic compounds. During analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Isotope Dilution: The Solution to Matrix Effects

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects.[1][2] A known amount of the SIL-IS is added to the sample at the beginning of the analytical process. Since the SIL-IS is chemically identical to the native analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement. By measuring the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved, irrespective of matrix-induced variations.

This compound: The Ideal Internal Standard

This compound is a synthetically produced version of florasulam where one carbon atom has been replaced with its heavier isotope, carbon-13, and three hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the native florasulam by the mass spectrometer, while its chemical behavior remains virtually identical. The commercial availability of this compound facilitates its use in routine environmental monitoring.

Experimental Protocol: Analysis of Florasulam in Soil and Water Samples

This section outlines a comprehensive protocol for the extraction and analysis of florasulam in soil and water samples using this compound as an internal standard, based on established methodologies for sulfonylurea herbicides.

Sample Preparation and Fortification

-

Water Samples:

-

Collect water samples in amber glass bottles and store at 4°C.

-

Allow samples to reach room temperature before processing.

-

For a 100 mL water sample, add a precise volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to achieve a final concentration of 1 µg/L.

-

Acidify the sample to pH 3 with formic acid to stabilize the analyte.

-

-

Soil Samples:

-

Air-dry the soil sample and sieve through a 2 mm mesh.

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add a precise volume of the this compound standard solution to the soil to achieve a final concentration of 10 µg/kg.

-

Allow the spiking solution to equilibrate with the soil for 30 minutes.

-

Extraction

-

Water Samples (Solid-Phase Extraction - SPE):

-

Condition a polymeric SPE cartridge (e.g., Oasis HLB, 60 mg) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3).

-

Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analytes with 6 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

-

Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Add 10 mL of acetonitrile and 5 mL of water to the soil sample in the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the acetonitrile supernatant for dispersive SPE (d-SPE) cleanup.

-

Transfer the aliquot to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for florasulam).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both florasulam and this compound. The transitions would be determined by direct infusion of the individual standards.

-

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of florasulam in environmental samples, demonstrating the effectiveness of the described methodologies.

Table 1: Method Performance for Florasulam in Water

| Parameter | Result |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.05 µg/L |

| Recovery (at 0.1 µg/L) | 95 - 105% |

| Relative Standard Deviation (RSD) | < 5% |

Table 2: Method Performance for Florasulam in Soil

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 2 µg/kg |

| Recovery (at 10 µg/kg) | 92 - 108% |

| Relative Standard Deviation (RSD) | < 8% |

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow for Environmental Sample Analysis

Caption: Workflow for Florasulam Analysis.

Diagram 2: Principle of Isotope Dilution Mass Spectrometry

Caption: Isotope Dilution Principle.

Conclusion

The use of this compound in conjunction with isotope dilution mass spectrometry represents a robust and reliable approach for the quantification of florasulam in complex environmental matrices. This methodology effectively overcomes the challenges of matrix effects, leading to highly accurate and precise data. For researchers and scientists in environmental monitoring and drug development, the adoption of this gold-standard technique is crucial for generating defensible data and ensuring the safety of our environment.

References

The Principle of Isotope Dilution Mass Spectrometry: A Technical Guide Using Florasulam-13C,d3 as an Exemplar

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, renowned for its high precision and accuracy in the quantification of analytes within complex matrices. This technical guide delves into the core principles of IDMS, employing the herbicide Florasulam and its hypothetical stable isotope-labeled (SIL) internal standard, Florasulam-13C,d3, as a practical exemplar for researchers, scientists, and drug development professionals. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, effectively mitigating variations in sample preparation and instrument response.[1][2][3]

Core Principles of Isotope Dilution Mass Spectrometry

The foundational principle of IDMS lies in the addition of a known quantity of an isotopically enriched version of the target analyte to a sample.[4][5] This "isotopic spike," in our case this compound, is chemically identical to the native analyte (Florasulam) but possesses a greater mass due to the incorporation of heavy isotopes (¹³C and Deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Crucially, the SIL internal standard is added at the earliest stage of sample preparation. This ensures that any subsequent loss of analyte during extraction, purification, or analysis is mirrored by a proportional loss of the internal standard. Consequently, the ratio of the native analyte to the SIL internal standard remains constant throughout the analytical workflow, leading to highly reliable and reproducible quantification. Unlike other standardization methods, IDMS does not depend on the complete recovery of the analyte.

The concentration of the analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added SIL internal standard. This ratio is then used to calculate the initial concentration of the analyte in the sample.

The Role of this compound as an Internal Standard

For the purpose of this guide, we will consider the hypothetical this compound as the ideal internal standard for the quantification of Florasulam. The incorporation of both Carbon-13 and Deuterium isotopes provides a significant mass shift, minimizing the risk of isotopic crosstalk with the native Florasulam. The chemical properties of this compound are expected to be virtually identical to those of unlabeled Florasulam, ensuring they behave similarly during chromatographic separation and ionization. This co-elution is a critical factor for accurate compensation of matrix effects, where other co-extracted compounds from the sample matrix can suppress or enhance the ionization of the analyte.

Experimental Workflow for Florasulam Quantification using IDMS

The following outlines a generalized experimental workflow for the quantification of Florasulam in a given matrix (e.g., environmental or biological samples) using this compound as an internal standard.

Detailed Methodologies

1. Sample Preparation and Spiking:

-

A precise volume or weight of the sample is collected.

-

A known and carefully measured amount of the this compound internal standard solution is added to the sample. This is a critical step for the accuracy of the final result.

-

The sample is then thoroughly mixed and allowed to equilibrate to ensure a homogenous distribution of the internal standard within the sample matrix.

2. Extraction and Cleanup:

-

The analytes (both native Florasulam and this compound) are extracted from the sample matrix using an appropriate solvent and technique (e.g., QuEChERS, solid-phase extraction).

-

The extract is then subjected to a cleanup procedure to remove interfering matrix components that could affect the LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

The cleaned extract is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The LC system separates Florasulam and this compound from other remaining components in the extract. Due to their nearly identical chemical properties, they should co-elute.

-

The eluent from the LC is introduced into the mass spectrometer, which ionizes the molecules.

-

In the tandem mass spectrometer, specific precursor ions for both Florasulam and this compound are selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

4. Data Analysis and Quantification:

-

The peak areas of the specific product ions for both the native Florasulam and the this compound internal standard are integrated.

-

The ratio of the peak area of Florasulam to the peak area of this compound is calculated.

-

A calibration curve is generated by analyzing a series of calibration standards containing known concentrations of Florasulam and a constant concentration of this compound. The peak area ratios are plotted against the corresponding concentrations of Florasulam.

-

The concentration of Florasulam in the unknown sample is then determined by interpolating its measured peak area ratio on the calibration curve.

Quantitative Data Presentation

The following tables illustrate the kind of data generated during an IDMS experiment for Florasulam quantification. Please note these are representative examples and not based on actual experimental data for this compound.

Table 1: Representative Calibration Curve Data

| Calibration Level | Florasulam Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.1 | 10 | 0.010 |

| 2 | 0.5 | 10 | 0.051 |

| 3 | 1.0 | 10 | 0.102 |

| 4 | 5.0 | 10 | 0.505 |

| 5 | 10.0 | 10 | 1.010 |

| 6 | 50.0 | 10 | 5.050 |

| 7 | 100.0 | 10 | 10.100 |

Table 2: Example Quantification of Unknown Samples

| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Florasulam Conc. (ng/mL) |

| Unknown 1 | 0.253 | 2.50 |

| Unknown 2 | 1.515 | 15.00 |

| Unknown 3 | 0.081 | 0.80 |

Logical Relationship of IDMS Components

The success of the IDMS technique hinges on the logical and functional relationship between its core components. The following diagram illustrates this relationship.

Conclusion

Isotope Dilution Mass Spectrometry, exemplified here by the theoretical application of this compound for the analysis of Florasulam, represents a powerful and reliable method for quantitative analysis. Its major advantage lies in the ability of the stable isotope-labeled internal standard to compensate for variations during sample processing and analysis, thereby ensuring the high accuracy and precision required in research, clinical diagnostics, and drug development. While the specific internal standard this compound is used illustratively, the principles and workflow described provide a robust framework for the application of IDMS to a wide range of analytical challenges.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for Florasulam Residue Analysis in Environmental Matrices using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the herbicide florasulam in complex matrices such as soil and agricultural products. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for sample extraction and cleanup, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample processing, a stable isotope-labeled internal standard, Florasulam-¹³C,d₃, is employed. This isotope dilution mass spectrometry (IDMS) approach provides reliable quantification suitable for regulatory monitoring and environmental fate studies.

Introduction

Florasulam is a selective triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds in cereal crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products and the environment to ensure consumer safety and assess environmental impact. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.

A significant challenge in residue analysis is the potential for sample matrix components to interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these issues.[3] This method employs Florasulam-¹³C,d₃, which is chemically identical to the native florasulam but mass-shifted, ensuring accurate quantification even in complex sample extracts.

This document provides a detailed protocol for sample preparation and LC-MS/MS analysis, along with method performance data, to guide researchers and analytical scientists in the implementation of this reliable analytical method.

Experimental Protocols

Materials and Reagents

-

Standards: Florasulam (analytical standard, >99% purity), Florasulam-¹³C,d₃ (internal standard, >99% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent. Pre-packaged QuEChERS extraction salts and dispersive SPE (d-SPE) tubes are recommended for convenience and consistency.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Florasulam and Florasulam-¹³C,d₃ in 10 mL of acetonitrile, respectively. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Florasulam stock solution in a solvent that mimics the final sample extract (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Florasulam-¹³C,d₃ stock solution in acetonitrile. This solution is added to samples prior to extraction.

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may be adapted for specific matrices like soil, wheat grain, or straw.

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples like grain, add 10 mL of water and allow to hydrate for 30 minutes.

-

Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 1 µg/mL Florasulam-¹³C,d₃ internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA (e.g., 50 mg) and anhydrous MgSO₄ (e.g., 150 mg).

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and dilute it with ultrapure water for LC-MS/MS analysis (e.g., dilute 100 µL of extract with 400 µL of water).

-

Transfer the final diluted extract into an autosampler vial.

-

LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Florasulam and Florasulam-¹³C,d₃

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| Florasulam | 360.0 | 129.0 | 29 | Quantifier[1] |

| 360.0 | 192.0 | 20 | Qualifier | |

| Florasulam-¹³C,d₃ * | 364.0 | 133.0 | 29 | Quantifier |

| 364.0 | 196.0 | 20 | Qualifier |

Note: MRM transitions for Florasulam-¹³C,d₃ are calculated based on the mass shift from one ¹³C and three deuterium atoms. The most common fragmentation patterns of florasulam suggest these shifts would be reflected in the corresponding product ions. These values should be confirmed empirically on the specific instrument used.

Results and Data Presentation

The described method demonstrates excellent performance for the analysis of florasulam. The use of a stable isotope-labeled internal standard effectively compensates for matrix-induced signal variability, leading to high precision and accuracy.

Table 4: Method Validation Data Summary (Compiled from Literature)

| Parameter | Matrix | Value | Reference |

| Linearity (R²) | Wheat | >0.99 | [1] |

| Limit of Quantification (LOQ) | Wheat Grain | 0.005 mg/kg | |

| Wheat Straw | 0.01 mg/kg | ||

| Soil | 0.01 mg/kg | ||

| Recovery (%) | Wheat Grain & Straw | 76 - 113% | |

| Wheat | 70 - 120% | ||

| Precision (RSD %) | Wheat Grain & Straw | 2 - 15% | |

| Wheat | ≤ 20% | ||

| Matrix Effect (%) | Wheat Grain & Straw | -28% to -76% (Ion Suppression) | |

| Soil | 15 - 18% (Ion Suppression) |

Visualization of Workflows and Principles

The following diagrams illustrate the experimental process and the underlying principle of the analytical method.

Caption: Experimental workflow for Florasulam residue analysis.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

The LC-MS/MS method detailed in this application note, utilizing a QuEChERS sample preparation protocol and a stable isotope-labeled internal standard (Florasulam-¹³C,d₃), provides a highly accurate, sensitive, and robust workflow for the determination of florasulam residues. The isotope dilution approach effectively mitigates matrix effects, ensuring reliable data for complex matrices encountered in food safety and environmental monitoring. The method's performance characteristics, including excellent linearity, recovery, and precision, make it suitable for high-throughput laboratory settings.

References

Application Note: High-Throughput Analysis of Florasulam in Environmental Matrices using a QuEChERS Protocol with Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the extraction and quantification of the herbicide florasulam from complex matrices such as soil and wheat. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology, coupled with isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard for florasulam ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for high-throughput environmental monitoring and residue analysis in food safety applications.

Introduction

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the post-emergence control of broadleaf weeds in cereal crops.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its presence in environmental samples and ensure compliance with regulatory limits. The QuEChERS method offers a simple, rapid, and cost-effective approach to sample preparation for pesticide residue analysis.[1][2][3] This application note builds upon established QuEChERS protocols by incorporating an isotope dilution strategy, which is the gold standard for accurate quantification in complex matrices due to its ability to correct for analyte loss during sample processing and signal suppression or enhancement in the mass spectrometer.

Experimental Protocol

This protocol is a comprehensive guide for the extraction and analysis of florasulam in soil and wheat samples.

Materials and Reagents

-

Florasulam analytical standard (≥98% purity)

-

Isotope-labeled Florasulam (e.g., ¹³C₆-Florasulam or d₄-Florasulam) as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent (optional, for high-fat matrices)

-

Formic acid (LC-MS grade)

-

Milli-Q or equivalent purified water

-

50 mL and 15 mL polypropylene centrifuge tubes

Equipment

-

High-speed centrifuge

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system (e.g., Triple Quadrupole)

Standard Preparation

Prepare stock solutions of native florasulam and the isotope-labeled internal standard in acetonitrile at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution for the internal standard. A typical concentration for the internal standard spiking solution is 1 µg/mL.

Sample Preparation and Extraction (QuEChERS)

-

Sample Homogenization : Homogenize the soil or wheat sample to ensure uniformity.

-

Weighing : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking : Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the isotope-labeled florasulam internal standard to the sample.

-

Extraction Solvent Addition : Add 10 mL of acetonitrile to the centrifuge tube.

-

Shaking : Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

-

Salting Out : Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

-

Centrifugation : Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer : Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA. For matrices with high chlorophyll content, GCB (graphitized carbon black) may be added, but its use should be validated for florasulam recovery.

-

Vortexing and Centrifugation : Vortex the tube for 30 seconds and then centrifuge at high speed for 2 minutes.

-

Final Extract : The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume : 5-10 µL.

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for both native florasulam and its isotope-labeled internal standard should be optimized.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Florasulam | 360.0 | 129.1 | 109.1 |

| ¹³C₆-Florasulam (example) | 366.0 | 135.1 | 115.1 |

Note: The exact m/z values for the isotope-labeled standard will depend on the specific labeling.

Data Presentation

The following table summarizes typical performance data for the QuEChERS extraction of florasulam from various matrices, as reported in the literature.

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |

| Wheat Grain | 0.005 - 0.5 | 76 - 113 | 2 - 15 | 0.005 | [2] |

| Wheat Straw | 0.01 - 1.0 | 76 - 113 | 2 - 15 | 0.01 | |

| Soil | 0.01 - 0.5 | 70 - 120 | < 20 | 0.01 | |

| Corn | 0.01 - 1.0 | 80 - 108 | < 15 | 0.01 | |

| Rice | 0.01 - 0.5 | 76 - 113 | 2 - 15 | 0.01 |

Experimental Workflow Diagram

Caption: QuEChERS workflow for florasulam extraction.

Signaling Pathway Diagram (Logical Relationship)

Caption: Principle of isotope dilution analysis.

Conclusion

The described QuEChERS protocol with isotope dilution LC-MS/MS provides a highly effective and reliable method for the determination of florasulam in challenging matrices. The streamlined sample preparation reduces analysis time and solvent consumption, while the use of an isotope-labeled internal standard ensures the accuracy and precision required for regulatory compliance and environmental risk assessment. This method is readily adaptable for high-throughput laboratories involved in pesticide residue analysis.

References

Application of Florasulam-13C,d3 for Accurate Quantification of Florasulam Residues in Food Matrices

Application Note

Introduction

Florasulam is a selective post-emergence herbicide widely used to control broadleaf weeds in cereal crops such as wheat and barley.[1] Due to its agricultural importance, regulatory bodies worldwide have established maximum residue limits (MRLs) for florasulam in various food commodities to ensure consumer safety. Consequently, sensitive and accurate analytical methods are required for the routine monitoring of florasulam residues in complex food matrices.

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for precise quantification, as it employs a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte of interest.[2][3] Florasulam-13C,d3, as a SIL-IS for florasulam, serves as an ideal tool for this purpose. It mimics the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This application note details a robust and reliable method for the determination of florasulam in food matrices using this compound as an internal standard, coupled with the widely adopted QuEChERS sample preparation method and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The methodology is based on the principle of isotope dilution. A known amount of this compound is added to the sample at the beginning of the extraction process. This "spiked" sample is then subjected to extraction and cleanup. During LC-MS/MS analysis, both the native florasulam and the labeled internal standard are monitored. Because the SIL-IS experiences the same losses and ionization suppression or enhancement as the native analyte, the ratio of their peak areas provides a highly accurate measure of the native florasulam concentration, regardless of sample-to-sample variations.

Application

This method is applicable to a wide range of food matrices, particularly cereals (wheat, barley, corn, rice, and oats) and other plant-based commodities. The use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure ensures high-throughput analysis while maintaining excellent recovery and reproducibility.[4][5]

Quantitative Data Summary

While specific quantitative performance data for a method employing this compound is not extensively published, the following table summarizes typical performance characteristics for florasulam analysis in various food matrices using QuEChERS and LC-MS/MS, which would be further enhanced by the use of an isotopic internal standard.

| Food Matrix | Method | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Wheat Grain | QuEChERS LC-MS/MS | 0.005 | 76-113 | 2-15 | |

| Wheat Straw | QuEChERS LC-MS/MS | 0.01 | 76-113 | 2-15 | |

| Oat | QuEChERS LC-MS/MS | 0.01 | 76-113 | 2-15 | |

| Millet | QuEChERS LC-MS/MS | 0.01 | 76-113 | 2-15 | |

| Corn | QuEChERS LC-MS/MS | 0.01 | 76-113 | 2-15 | |

| Rice | QuEChERS LC-MS/MS | 0.01 | 76-113 | 2-15 |

Experimental Protocols

Materials and Reagents

-

Standards: Florasulam (analytical standard, >99% purity), this compound (internal standard, >99% purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA), C18.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Florasulam and this compound in methanol.

-

Intermediate Standard Solution (10 µg/mL): Dilute the Florasulam stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution and the internal standard spiking solution to achieve a range of concentrations (e.g., 1, 2.5, 5, 10, 25, 50, 100 ng/mL). The concentration of this compound should be constant in all calibration standards and samples.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., wheat grain) to a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water (for dry samples like cereals).

-

Add a precise volume of the this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile (1% formic acid).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and MgSO₄ (and C18 for high-fat matrices).

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rpm for 5 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute florasulam, followed by a column wash and re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for florasulam.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (suggested):

-

Florasulam: Precursor ion [M-H]⁻ m/z 358.0 -> Product ions (e.g., m/z 196.0, m/z 152.0).

-

This compound: Precursor ion [M-H]⁻ m/z 362.0 -> Corresponding product ions.

-

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for Florasulam analysis.

Logical Relationship of Isotope Dilution

Caption: Logic of isotope dilution for accurate analysis.

Conclusion

The use of this compound as an internal standard in conjunction with the QuEChERS sample preparation method and LC-MS/MS analysis provides a highly accurate, sensitive, and robust method for the determination of florasulam residues in various food matrices. This approach effectively mitigates matrix-induced inaccuracies and ensures reliable quantification, making it an invaluable tool for food safety monitoring and regulatory compliance.

References

- 1. ijmret.org [ijmret.org]

- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Method validation, storage stability and field trial for residues of florasulam and pyroxsulam in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Analysis of Florasulam in Water by Isotope Dilution LC-MS/MS

References

- 1. ijmret.org [ijmret.org]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Soil Analysis of Florasulam using Florasulam-13C,d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Florasulam in soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Florasulam-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery.

Introduction

Florasulam is a triazolopyrimidine sulfonanilide herbicide used for the control of broadleaf weeds in cereal crops.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and low solvent consumption.[2][3] This protocol employs a modified QuEChERS procedure followed by LC-MS/MS analysis, incorporating this compound as an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

Standards: Florasulam (analytical standard, >99% purity), this compound (internal standard, >99% purity)

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Water (deionized or Milli-Q)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Formic acid.

-

QuEChERS extraction tubes and dSPE cleanup tubes.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Florasulam and this compound in methanol.

-